1-Decanol, 2-propyl-

Descripción general

Descripción

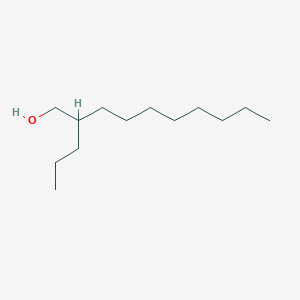

1-Decanol, 2-propyl- (C₁₀H₂₂O with a propyl branch on the second carbon) is a branched aliphatic alcohol. Branched alcohols generally exhibit distinct physical, chemical, and functional characteristics compared to their linear counterparts due to altered molecular packing and hydrophobicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Decanol, 2-propyl- can be synthesized through several methods. One common approach involves the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil . Another method is the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis .

Industrial Production Methods

In industrial settings, 1-Decanol, 2-propyl- is often produced via the Ziegler process due to its efficiency and scalability. This method involves the use of triethylaluminum and ethylene to form higher linear alpha-olefins, which are then oxidized to form the corresponding alcohols .

Análisis De Reacciones Químicas

Types of Reactions

1-Decanol, 2-propyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes

Substitution: Alkyl halides

Aplicaciones Científicas De Investigación

Chemical and Biological Research

Solvent and Intermediate in Organic Synthesis

1-Decanol, 2-propyl- serves as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. It is often employed in the preparation of various chemical intermediates, particularly in reactions requiring non-polar solvents. Its branched structure can enhance solubility and reactivity in certain reactions compared to straight-chain alcohols.

Biological Studies

Research has indicated that 1-decanol derivatives are used in toxicity assessments. For instance, studies on 2-alkyl-1-alkanols, including 1-decanol, have been conducted to evaluate their repeated-dose toxicity profiles. A case study highlighted that the NOAEL (No Observed Adverse Effect Level) for certain analogues was determined through rigorous testing, suggesting that similar evaluations could be extended to 1-decanol, 2-propyl- .

Toxicology Applications

Toxicity Assessments

A significant body of research has focused on the toxicological profiles of branched-chain alcohols like 1-decanol, 2-propyl-. In one study, the compound was part of a broader analysis involving repeated-dose toxicity testing on rodents. The findings indicated low systemic toxicity with NOAEL values established for related compounds, which could inform safety assessments for 1-decanol derivatives .

Case Study: Repeated-Dose Toxicity

In a comprehensive study evaluating various alkyl-alkanols, including 2-propyl-1-heptanol and others within the same category, researchers found that these compounds exhibited mild adverse effects at higher doses but generally maintained a profile consistent with low-grade toxicity. This research underscores the potential for using read-across approaches to predict the safety of similar compounds like 1-decanol, 2-propyl- .

Industrial Applications

Use in Manufacturing

The compound is utilized in the production of surfactants and emulsifiers due to its hydrophobic properties. These characteristics make it suitable for applications in personal care products, detergents, and coatings where emulsification is required.

VOCs Monitoring

In studies concerning volatile organic compounds (VOCs), 1-decanol, 2-propyl- has been identified among emissions from various materials used in manufacturing processes. Its presence indicates potential applications in monitoring and controlling VOC emissions during production .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Solvent for organic reactions; intermediate for various chemical processes |

| Toxicology | Evaluated for repeated-dose toxicity; NOAEL established for analogues |

| Industrial Manufacturing | Used in surfactants and emulsifiers; applications in personal care products |

| VOCs Monitoring | Identified in emissions from manufacturing processes |

Mecanismo De Acción

The mechanism of action of 1-Decanol, 2-propyl- involves its interaction with cell membranes due to its amphiphilic properties. The hydroxyl group interacts with the hydrophilic regions, while the hydrophobic decane chain interacts with the lipid bilayer. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Branching Effects: Increased branching reduces boiling points due to weaker intermolecular forces and disrupted molecular packing. For example, 1-decanol (linear) has a higher boiling point (~230°C) compared to branched analogs .

- Solubility : Branched alcohols are more hydrophobic than linear ones, decreasing water solubility. This makes them more compatible with organic solvents and surfactants .

Market Insights :

- Linear 1-decanol dominates industrial applications (45%+ in plasticizers), driven by its natural sourcing (oleochemicals) and biodegradability .

- Branched analogs like 2-ethyl-1-decanol are niche surfactants due to tailored hydrophile-lipophile balance (HLB) .

Toxicological and Environmental Profiles

Notes:

- Linear 1-decanol is non-hazardous with rapid metabolism to fatty acids .

- Branched alcohols may exhibit higher ecotoxicity due to reduced biodegradability, though data gaps exist .

Thermal and Phase Behavior

- Linear 1-Decanol: Used in diesters for phase-change materials (enthalpy up to 172 J/g) with applications in thermal energy storage .

Actividad Biológica

1-Decanol, 2-propyl- (also known as 2-propyl-1-decanol) is a branched-chain alcohol that has garnered interest in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial properties, toxicity studies, and potential applications.

1-Decanol, 2-propyl- is characterized by its molecular formula and a molecular weight of approximately 198.34 g/mol. It is a colorless liquid at room temperature and has a distinctive odor. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that 1-decanol and its derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various aliphatic alcohols, including 1-decanol, against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis and death .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This table summarizes the antimicrobial efficacy of 1-decanol against selected pathogens.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-decanol, particularly concerning skin irritation and systemic effects. In a notable study involving Sprague Dawley rats, it was observed that repeated exposure to a mixture containing 50% 1-decanol resulted in mild skin irritation and reduced body weight at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 150 mg/kg body weight per day .

| Dose (mg/kg/day) | Body Weight Change (%) | Irritation Score |

|---|---|---|

| 0 | 0 | 0 |

| 100 | -5 | 1 |

| 300 | -10 | 2 |

| 1000 | -15 | 4 |

The above table illustrates the relationship between dosage and observed effects in toxicity studies.

Industrial Applications

1-Decanol, particularly when synthesized through engineered microbial pathways such as the reverse β-oxidation (rBOX) process, shows promise for industrial applications. For instance, engineered strains of Escherichia coli have been developed to produce high yields of 1-decanol, achieving titers up to 10.05 g/L in bioreactor settings . This production method not only enhances yield but also minimizes toxic byproducts.

Phagocytic Activity

A study investigating the effect of aliphatic alcohols on immune function found that higher-chain alcohols like decanol could suppress monocyte phagocytosis in a concentration-dependent manner. This suppression may have implications for individuals consuming alcoholic beverages and their susceptibility to infections .

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1-Decanol, 2-propyl-, and how are they experimentally determined?

- Methodological Answer : Thermodynamic properties such as enthalpy of vaporization, heat capacity, and phase equilibria are determined using calorimetry (e.g., adiabatic calorimeters for heat capacity measurements between 5–390 K) and vapor-liquid equilibria (VLE) experiments. For example, heat capacity data for 1-decanol and related alkanols are measured via precision adiabatic calorimetry, while vapor pressures are analyzed using static or dynamic methods under controlled temperature and pressure conditions .

Q. How can researchers assess the biodegradability and environmental impact of 1-Decanol, 2-propyl- in aquatic systems?

- Methodological Answer : Biodegradability is evaluated using standardized OECD tests (e.g., OECD 301 for ready biodegradability) in aqueous systems, monitoring biochemical oxygen demand (BOD) or CO₂ evolution. Toxicity to marine organisms is assessed via acute toxicity tests (e.g., LC50 for fish or Daphnia). Analytical methods like GC-MS with internal standards (e.g., 1-decanol as a reference) are employed to quantify degradation intermediates and ensure minimal environmental persistence .

Q. What analytical techniques are recommended for quantifying 1-Decanol, 2-propyl- in complex matrices?

- Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is preferred. For aqueous samples, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is used for preconcentration. Internal standards (e.g., deuterated analogs) improve accuracy, particularly in pyrolysis studies or environmental samples .

Advanced Research Questions

Q. How do solute-solute interactions in the CO₂ + 1-Decanol + n-Tetradecane ternary system influence phase equilibria, and what experimental methods are used to characterize them?

- Methodological Answer : High-pressure vapor-liquid equilibria (HPVLE) and bubble-point measurements are conducted using variable-volume view cells or synthetic methods at controlled temperatures (e.g., 328 K) and pressures (up to 11.1 MPa). Phase behavior is classified using the Van Konynenburg and Scott scheme, with Type III fluid phase behavior observed in CO₂-rich subsystems. Challenges include closed miscibility windows and isothermal cosolvency effects, addressed via pressure-temperature swing strategies .

Q. What challenges arise in predicting azeotropic behavior in binary mixtures involving 1-Decanol, 2-propyl-, and how can PC-SAFT modeling address these?

- Methodological Answer : Azeotropic points in systems like 1-decanol + n-tetradecane are difficult to predict due to non-ideal mixing and solute-solute interactions. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) model, parameterized with binary interaction parameters (BIPs) from high-pressure data, improves predictions. However, deviations in vapor composition (y₁) and temperature arise when BIPs are regressed from low-pressure data, necessitating multi-objective optimization for accuracy .

Q. How does the molecular organization of 1-Decanol, 2-propyl- at solid-liquid interfaces affect its application in surface science, and what advanced imaging techniques are employed?

- Methodological Answer : Scanning probe microscopy (SPM) techniques, such as atomic force microscopy (AFM) in tapping mode, reveal layered molecular films on substrates like graphite. 3D hydration/solvation mapping software analyzes interfacial structures, showing inhomogeneous in-plane distribution. These studies inform applications in lubrication and surfactant design, where molecular orientation impacts wettability and adsorption kinetics .

Propiedades

IUPAC Name |

2-propyldecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPVLRPMHRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560285 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60671-35-4 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.